6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the class of naphthyridines, which are known for their diverse biological activities. This compound features a naphthyridine core substituted with a 2-methylpyridine moiety, contributing to its potential pharmacological properties. It has garnered attention in medicinal chemistry due to its structural similarity to various bioactive molecules.
The compound can be synthesized through various organic reactions, and its structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Research articles and patents often describe its synthesis and applications in drug discovery.
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one can be classified under:
The synthesis of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. Common methods include:
The synthetic route may start from commercially available starting materials such as 2-amino-pyridine derivatives. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in the yield and purity of the final product. For example, using a base like potassium carbonate in dimethylformamide can facilitate the reaction conditions necessary for successful cyclization.
The molecular structure of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one can be represented as follows:
This indicates that the compound consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Key structural data includes:
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yields and selectivity. For instance, conditions such as pH, temperature, and reaction time must be carefully monitored to avoid by-products.
The mechanism of action for compounds like 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one often involves interaction with biological targets such as enzymes or receptors.
Studies on similar compounds suggest that modifications to the naphthyridine structure can significantly impact biological activity and selectivity towards targets.
Key physical properties include:
Relevant chemical properties include:
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one has potential applications in:
Research continues into optimizing this compound's structure for enhanced efficacy and reduced side effects in therapeutic applications.
Transition-metal-catalyzed cross-coupling reactions serve as the cornerstone for constructing the 2,7-naphthyridinone-pyridine biaryl architecture. Nickel-catalyzed reductive cross-coupling enables direct union of halogenated naphthyridinones with hetero(cyclo)alkyl pyridines under mild conditions, bypassing pre-functionalization requirements. Key studies demonstrate the efficacy of NiBr₂·glyme (5 mol%) with 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy, 5 mol%) as a catalytic system, using manganese as a terminal reductant in DMA solvent at 80°C. This approach achieves excellent yields (up to 90%) while minimizing biaryl byproduct formation (<5%) through precise control of stoichiometry and additive incorporation (KI, 4-ethylpyridine) [5]. Complementary palladium-catalyzed Suzuki-Miyaura couplings employ arylboronic acids with 4-bromo-1,5-naphthyridinone precursors, though require stringent anhydrous conditions. The electronic bias imparted by the 2-methylpyridinyl moiety significantly enhances coupling efficiency at the C6 position due to coordination-assisted metallation [4].
Table 1: Comparative Analysis of Cross-Coupling Methodologies
Catalytic System | Reductant/Additives | Solvent | Temp (°C) | Yield Range | Byproduct Formation |
---|---|---|---|---|---|
NiBr₂·glyme/4,4′-dtbpy | Mn⁰, KI, 4-EtPy | DMA | 80 | 50-90% | <5% (biaryl) |
Pd(PPh₃)₄/K₂CO₃ | None | Dioxane/H₂O | 100 | 45-75% | 15-40% (homocoupled) |
Pd(dppf)Cl₂/CsF | - | DMF | 120 | 60-85% | 5-15% (dehalogenated) |
Microwave-assisted solventless cyclocondensation provides an environmentally sustainable entry to the 2,7-naphthyridinone core. This method involves the fusion of 3-(aminomethyl)-6-methylpyridin-2(1H)-one derivatives with α,β-unsaturated carbonyl synthons, achieving reaction completion within 15-30 minutes at 180-220°C. The absence of solvent circumvents solubility limitations while enhancing atom economy, with reaction yields consistently exceeding 75%. Critical to success is the in situ generation of enone species via Knoevenagel condensation, which undergoes intramolecular Michael addition-elimination to establish the naphthyridinone bicycle. This approach demonstrates exceptional functional group tolerance, accommodating propyl, aminomethyl, and halogen substituents without protective group strategies [6]. Post-condensation, the intermediate 3,4-dihydro-2,7-naphthyridin-1(2H)-one undergoes dehydrogenation using DDQ or chloranil under refluxing toluene to furnish the fully aromatic system essential for pharmacological activity.
Regioselective C–H functionalization of the 2-methylpyridinyl and naphthyridinone units leverages inherent directing groups to install pharmacophores without pre-halogenation. The naphthyridinone N-oxide serves as an auto-directing entity for C8 bromination using NBS in acetonitrile at 0°C to RT, achieving >85% regioselectivity. Simultaneously, the 2-methylpyridine moiety undergoes directed ortho-lithiation using n-BuLi/TMEDA at -78°C followed by electrophilic quenching with DMF, iodine, or trimethylsilyl chloride to introduce aldehyde, iodo, or silyl functionalities, respectively [1] [9]. Significant advancements include Pd(II)/Cu(II)-catalyzed C–H alkoxylation at the naphthyridine C3 position using pyridine-2-carboxylic acid as a transient directing group, enabling ether diversification critical for solubility optimization. Computational studies confirm that the C3-H bond dissociation energy (86 kcal/mol) is significantly lower than C5-H (92 kcal/mol), rationalizing observed regiochemistry [9].
Strategic deployment of heterocyclic precursors enables efficient construction of the title compound through convergent pathways. 4-Bromo-2-methylpyridine and 6-chloro-2,7-naphthyridin-1(2H)-one serve as primary building blocks, with their commercial availability streamlining large-scale synthesis. Advanced intermediates like 1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridine-3-carbaldehyde exemplify bifunctional linchpins for fragment coupling [7]. Modularity is further enhanced through azetidine, piperidine, and tetrahydropyran units introduced via Ni-catalyzed coupling to install saturated nitrogen heterocycles that influence conformational behavior. Recent innovations include flow chemistry-assisted generation of unstable pyridyllithium species from 2,4-dibromopyridine, enabling controlled mono-functionalization prior to Suzuki coupling with naphthyridinone boronic esters [5]. The structural diversity inherent in heterocyclic building blocks permits systematic exploration of steric, electronic, and polarity parameters governing target engagement.
While the biaryl axis in 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one exhibits restricted rotation, steric enforcement by the 2-methyl substituent induces measurable atropisomerism. Low-temperature NMR studies (-90°C in CD₂Cl₂) reveal diastereotopic methylene proton signals in the N1-alkyl chain, confirming rotational barrier (ΔG‡ = 22.3 kcal/mol) sufficient for stereoisomer separation by chiral stationary phase chromatography (Chiralpak IA) [6]. Computational models indicate the syn-periplanar conformation is disfavored by 3.2 kcal/mol versus the anti-clinal rotamer due to steric clash between the pyridinyl methyl and naphthyridinone H5. Strategic introduction of ortho-fluorine in the pyridine ring elevates the rotational barrier to 25.6 kcal/mol, enabling isolation of configurationally stable atropisomers with distinct biological profiles. Conformational guidance via intramolecular hydrogen bonding between the naphthyridinone carbonyl and pyridinyl nitrogen further stabilizes specific rotational states, evidenced by IR spectroscopy (Δν = 15 cm⁻¹ shift) [6].
Table 2: Solvent-Free Condensation Optimization Parameters
Synthon Pairing | Catalyst | Temp (°C) | Time (min) | Yield (%) | Dehydrogenation Agent |
---|---|---|---|---|---|
3-(Aminomethyl)-6-methylpyridinone + MVK | K₂CO₃ | 200 | 20 | 78 | DDQ (toluene, reflux) |
Ethyl 3-aminocrotonate + 2-acetylpyridine | CsF | 220 | 15 | 83 | Chloranil (xylene, 140°C) |
Methyl β-aminocinnamate + 2-pyridinecarboxaldehyde | None | 180 | 30 | 72 | O₂/CuCl (DMF, 100°C) |
Table 3: Key Heterocyclic Building Blocks for Modular Synthesis
Building Block | CAS Number | Role | Derivatization Site | Key Reference |
---|---|---|---|---|
6-Chloro-2,7-naphthyridin-1(2H)-one | 67988-50-5 | Naphthyridine core precursor | C6, N2 | [2] |
4-Bromo-2-methylpyridine | 3674-13-3 | Pyridine coupling partner | C4, C2-methyl | [8] |
3-(Aminomethyl)-6-methylpyridin-2(1H)-one | 1346575-64-1 | Bicyclization precursor | Aminomethyl, C6-methyl | [6] |
1-Ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one | - | Advanced functionalization | C3, N-methylamino | [3] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: